molecular formula C37H74O15SSi8 B1627852 PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted CAS No. 871126-43-1

PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted

Cat. No.: B1627852
CAS No.: 871126-43-1
M. Wt: 1015.7 g/mol
InChI Key: ZEPRIVGTEZSIAC-UHFFFAOYSA-N
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Description

PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted is a specialized compound used in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a tosyl group attached to a propyl chain, further substituted with heptaisobutyl groups. The presence of these functional groups imparts specific chemical properties that make it valuable in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted typically involves multiple steps. The initial step often includes the preparation of the tosylate intermediate, which is achieved by reacting a suitable alcohol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This intermediate is then reacted with a heptaisobutyl-substituted silane compound under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification steps, including distillation and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Hydrolysis: The tosylate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various derivatives, while hydrolysis produces the corresponding alcohol.

Scientific Research Applications

PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted finds applications in several scientific research areas:

    Chemistry: Used as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted exerts its effects involves the interaction of its functional groups with specific molecular targets. The tosyl group, being a good leaving group, facilitates substitution reactions, while the heptaisobutyl groups provide steric hindrance and hydrophobic interactions. These properties enable the compound to participate in various chemical processes, influencing the pathways and outcomes of reactions.

Comparison with Similar Compounds

Similar Compounds

  • PSS-Octa[(3-glycidyloxypropyl)dimethylsiloxy] substituted
  • PSS-Octa[2-(4-cyclohexenyl)ethyldimethylsilyloxy] substituted
  • PSS-Octamethyl substituted

Uniqueness

PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted is unique due to the presence of the tosyl group, which imparts specific reactivity, and the heptaisobutyl groups, which provide distinct steric and hydrophobic properties. These features differentiate it from other similar compounds and make it suitable for specialized applications.

Properties

IUPAC Name

3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H74O15SSi8/c1-30(2)23-55-41-54(22-18-21-40-53(38,39)37-19-16-15-17-20-37)42-56(24-31(3)4)46-58(44-55,26-33(7)8)50-61(29-36(13)14)51-59(45-55,27-34(9)10)47-57(43-54,25-32(5)6)49-60(48-56,52-61)28-35(11)12/h15-17,19-20,30-36H,18,21-29H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPRIVGTEZSIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCOS(=O)(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H74O15SSi8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584660
Record name 3-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxan-1-yl]propyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1015.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-43-1
Record name 3-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxan-1-yl]propyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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